Glycopyrronium bromide is a long-acting muscarinic antagonist (LAMA), also known as an anticholinergic agent. [, ] It works by blocking the action of acetylcholine at muscarinic receptors, which are found in various tissues throughout the body, including the lungs, glands, and gastrointestinal tract. [, ] In scientific research, glycopyrronium bromide is primarily investigated for its potential in treating respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma, as well as its use in managing hyperhidrosis. [, , , ]
Erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound classified as a muscarinic anticholinergic agent. It is primarily utilized as a bronchodilator for the symptomatic maintenance therapy of chronic obstructive pulmonary disease (COPD). This compound has demonstrated significant therapeutic efficacy in enhancing lung function, increasing exercise tolerance, and alleviating symptoms associated with COPD. Additionally, erythro-Glycopyrronium bromide is involved in various scientific research applications, including organic synthesis and studies on muscarinic receptors for potential treatments of other respiratory conditions.
Erythro-Glycopyrronium bromide is produced through synthetic routes involving specific chemical reactions. It falls under the category of anticholinergic drugs, which inhibit the action of acetylcholine on muscarinic receptors. The compound's chemical structure is identified by its molecular formula and has a CAS number of 51186-83-5 .
The synthesis of erythro-Glycopyrronium bromide typically involves several key steps:
In an industrial setting, the synthesis follows similar routes but is scaled up using large reactors to control temperature and pressure. Quality control measures are implemented to ensure that the final product meets regulatory purity standards.
Erythro-Glycopyrronium bromide participates in various chemical reactions, including:
For substitution reactions, common reagents include sodium iodide or potassium thiocyanate in acetone. Hydrolysis reactions are typically conducted using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
The major products from these reactions include iodide or thiocyanate derivatives from substitution reactions and quinuclidinol from hydrolysis processes.
Erythro-Glycopyrronium bromide exerts its pharmacological effects by competitively binding to peripheral muscarinic receptors located in various tissues including smooth muscle and exocrine glands. By inhibiting cholinergic transmission, it leads to relaxation of bronchial smooth muscle, thereby facilitating bronchodilation and improving airflow in patients with COPD .
The compound demonstrates stability under standard conditions but can undergo hydrolysis under acidic or basic environments. Its purity levels are critical for pharmaceutical applications, with specifications indicating a threshold purity of not less than 98% for its use in formulations .
Erythro-Glycopyrronium bromide has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7